molecular formula C14H23ClN4O3S B1450933 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride CAS No. 1185297-74-8

7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride

Cat. No.: B1450933
CAS No.: 1185297-74-8
M. Wt: 362.9 g/mol
InChI Key: DDJKPLZRVCQOSC-UHFFFAOYSA-N
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Description

7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C14H23ClN4O3S and its molecular weight is 362.9 g/mol. The purity is usually 95%.
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Biological Activity

7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride (CAS: 1185297-74-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H23ClN4O3S
  • Molar Mass : 362.87 g/mol
  • Hazard Class : Irritant

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For example, pyrimidine nucleoside analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. Notably:

  • Inhibition of Cell Proliferation : Studies on chloroethyl pyrimidine nucleosides revealed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Ion Channel Modulation

The compound may also interact with ion channels. A related study focused on TASK-3 channel antagonists derived from similar chemical frameworks showed promising results in modulating potassium channels, which are vital for maintaining cellular excitability and signaling .

Case Studies

  • Antitumor Activity :
    • A study involving pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that 7-Ethanesulfonyl-2-piperidin-2-yl derivatives could possess similar properties due to structural similarities .
  • Kinase Inhibition :
    • Inhibitors targeting the epidermal growth factor receptor (EGFR) have shown that modifications in the pyrimidine structure can enhance selectivity and potency against mutant forms of the receptor, which is crucial in non-small cell lung cancer (NSCLC) treatment .

Research Findings

Recent findings indicate that compounds with similar structures to 7-Ethanesulfonyl derivatives often exhibit:

  • Low nanomolar IC50 values against specific kinases.
  • Significant selectivity towards mutated forms of receptors compared to wild-type receptors.

These properties suggest potential therapeutic applications in oncology and possibly other fields such as neurology or cardiology due to ion channel modulation.

Scientific Research Applications

The compound is primarily investigated for its role as a modulator in various biological pathways. Several studies have highlighted its potential as an allosteric modulator of muscarinic receptors, particularly the M4 subtype. This modulation can lead to significant effects in neurological conditions and cognitive disorders.

Key Biological Activities:

  • Muscarinic Receptor Modulation: It acts as an allosteric modulator for M4 muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .
  • Anticancer Properties: Preliminary studies indicate that derivatives of this compound exhibit anticancer activity, particularly against breast cancer cell lines such as MCF-7 and drug-resistant variants .

Anticancer Research

Recent research has focused on the compound's derivatives and their efficacy in cancer treatment. The sulfonyl-containing derivatives have shown promising results in cell viability assays.

Case Study: Anticancer Efficacy

A study evaluated various N-sulfonyl and N-sulfamoyl derivatives of noscapine, revealing that certain analogues displayed enhanced anticancer activity compared to the parent compound. The compounds exhibited EC50 values less than 2 μM against MCF-7 cells, indicating significant potency .

Compound% G2/M ArrestEC50 (MCF-7)EC50 (PANC-1)
Noscapine36%11.9 μM24.6 μM
Sulfonamide 14m163%1.54 μM4.65 μM
Sulfonamide 14q-0.62 μM-

This table illustrates the comparative efficacy of selected compounds against breast cancer cell lines.

Neuropharmacological Applications

The modulation of muscarinic receptors by this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. By enhancing the activity of M4 receptors, it may improve cognitive functions and reduce symptoms associated with these conditions.

Potential Impacts:

  • Cognitive Enhancement: Enhancing M4 receptor activity could lead to improvements in memory and learning processes.
  • Symptomatic Relief: It may help alleviate symptoms of schizophrenia by modulating neurotransmitter systems involved in mood regulation.

Future Directions and Research Opportunities

While initial findings are promising, further research is essential to fully elucidate the therapeutic potential of 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride. Future studies should focus on:

  • In Vivo Studies: Conducting animal model experiments to assess the pharmacokinetics and long-term effects.
  • Mechanistic Studies: Investigating the specific pathways through which this compound exerts its effects on muscarinic receptors and cancer cells.
  • Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in human subjects for both neurological and oncological applications.

Properties

IUPAC Name

7-ethylsulfonyl-2-piperidin-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S.ClH/c1-2-22(20,21)18-8-6-10-12(9-18)16-13(17-14(10)19)11-5-3-4-7-15-11;/h11,15H,2-9H2,1H3,(H,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJKPLZRVCQOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)N=C(NC2=O)C3CCCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Reactant of Route 2
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Reactant of Route 3
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Reactant of Route 4
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Reactant of Route 5
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Reactant of Route 6
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride

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